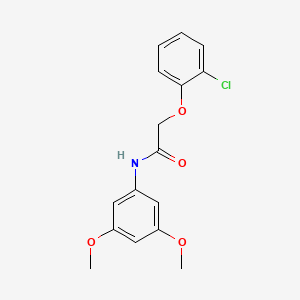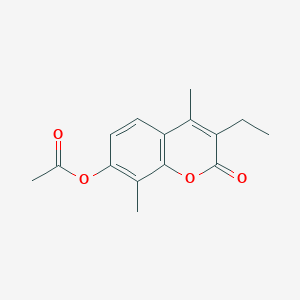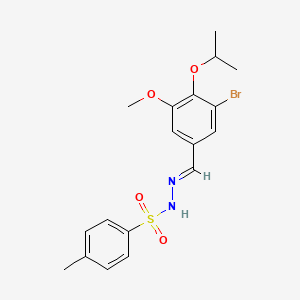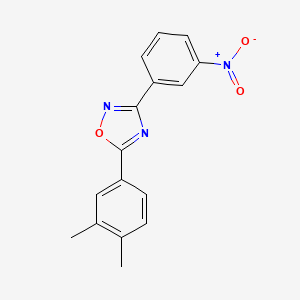
1-(1-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
Übersicht
Beschreibung
Die Verbindung „CL-68052“ ist ein monoklonaler Antikörper, der auf das RAB3A-Protein abzielt und mit dem Fluoreszenzfarbstoff CoraLite® Plus 488 konjugiert ist. RAB3A ist ein Mitglied der Ras-kleinen GTPase-Superfamilie, die eine entscheidende Rolle bei der Regulierung des Vesikelverkehrs und der Neurotransmitterfreisetzung in Neuronen spielt.
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung monoklonaler Antikörper umfasst mehrere Schritte:
Immunisierung: Mäuse werden mit dem Zielantigen (RAB3A-Protein) immunisiert, um eine Immunantwort auszulösen.
Hybridom-Bildung: Milzzellen der immunisierten Mäuse werden mit Myelomzellen fusioniert, um Hybridomzellen zu erzeugen, die den gewünschten Antikörper produzieren können.
Screening und Selektion: Hybridomzellen werden auf die Produktion von Antikörpern untersucht, die spezifisch für das RAB3A-Protein sind.
Reinigung: Die ausgewählten Hybridomzellen werden kultiviert und die Antikörper werden aus dem Kulturüberstand unter Verwendung von Techniken wie Protein-A-Affinitätschromatographie gereinigt.
Industrielle Produktionsmethoden
In industrieller Umgebung werden monoklonale Antikörper unter Verwendung von Bioreaktoren im großen Maßstab hergestellt. Der Prozess umfasst:
Zellkultur: Hybridomzellen werden in Bioreaktoren unter kontrollierten Bedingungen kultiviert, um die Antikörperproduktion zu maximieren.
Ernte: Das Kulturmedium, das die Antikörper enthält, wird geerntet.
Reinigung: Die Antikörper werden unter Verwendung einer Reihe von Chromatographieschritten gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Der monoklonale Antikörper „CL-68052“ hat verschiedene wissenschaftliche Forschungsanwendungen:
Durchflusszytometrie: Wird verwendet, um die RAB3A-Proteinexpression in verschiedenen Zelltypen zu detektieren und zu quantifizieren.
Immunfluoreszenz: Wird verwendet, um die Lokalisation des RAB3A-Proteins in Zellen mithilfe der Fluoreszenzmikroskopie zu visualisieren.
Western Blotting: Wird verwendet, um das RAB3A-Protein in Zelllysaten oder Gewebeextrakten nachzuweisen.
Immunpräzipitation: Wird verwendet, um das RAB3A-Protein und seine Interaktionspartner zu isolieren und zu untersuchen.
5. Wirkmechanismus
Der monoklonale Antikörper „CL-68052“ entfaltet seine Wirkung, indem er spezifisch an das RAB3A-Protein bindet. RAB3A ist an der Regulierung des synaptischen Vesikelverkehrs und der Neurotransmitterfreisetzung beteiligt. Der Antikörper kann verwendet werden, um die Verteilung und Funktion von RAB3A in verschiedenen biologischen Systemen zu untersuchen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of monoclonal antibodies involves several steps:
Immunization: Mice are immunized with the target antigen (RAB3A protein) to elicit an immune response.
Hybridoma Formation: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that can produce the desired antibody.
Screening and Selection: Hybridoma cells are screened for the production of antibodies specific to the RAB3A protein.
Purification: The selected hybridoma cells are cultured, and the antibodies are purified from the culture supernatant using techniques such as protein A affinity chromatography.
Industrial Production Methods
In an industrial setting, monoclonal antibodies are produced using large-scale bioreactors. The process involves:
Cell Culture: Hybridoma cells are cultured in bioreactors under controlled conditions to maximize antibody production.
Harvesting: The culture medium containing the antibodies is harvested.
Purification: The antibodies are purified using a series of chromatography steps to ensure high purity and quality.
Analyse Chemischer Reaktionen
Monoklonale Antikörper wie „CL-68052“ unterliegen in erster Linie folgenden Reaktionstypen:
Konjugationsreaktionen: Der Antikörper wird mit dem Fluoreszenzfarbstoff CoraLite® Plus 488 konjugiert. Dies beinhaltet eine kovalente Bindung zwischen dem Antikörper und dem Farbstoff, typischerweise durch aminreaktive oder thiolreaktive Chemien.
Bindungsreaktionen: Der Antikörper bindet spezifisch an das RAB3A-Protein, was eine nicht-kovalente Wechselwirkung ist, die durch Wasserstoffbrückenbindungen, elektrostatische Wechselwirkungen und van-der-Waals-Kräfte angetrieben wird.
Wirkmechanismus
The “CL-68052” monoclonal antibody exerts its effects by specifically binding to the RAB3A protein. RAB3A is involved in the regulation of synaptic vesicle trafficking and neurotransmitter release. The antibody can be used to study the distribution and function of RAB3A in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die „CL-68052“ ähneln, gehören andere monoklonale Antikörper, die auf das RAB3A-Protein abzielen, wie zum Beispiel:
RAB3A-monoklonaler Antikörper (Klon 42.1): Ein weiterer Antikörper, der auf dasselbe Protein abzielt, jedoch andere Konjugations- und Anwendungseigenschaften aufweist.
RAB3A-polyklonaler Antikörper: Ein polyklonaler Antikörper, der mehrere Epitope auf dem RAB3A-Protein erkennt, bietet eine breitere Detektion, aber mit geringerer Spezifität im Vergleich zu monoklonalen Antikörpern.
Die Einzigartigkeit von „CL-68052“ liegt in seiner spezifischen Konjugation mit dem CoraLite® Plus 488-Farbstoff, der eine hohe Sensitivität und Spezifität für fluoreszenzanalytische Anwendungen bietet.
Eigenschaften
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-12-8-6-11(7-9-12)15(18)10-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POADMRQYSLLTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063318 | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-72-0 | |
| Record name | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B5699322.png)
![5-Methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)



![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)


